molecular formula C15H24ClNO B594151 3-Methoxy pce (hydrochloride) CAS No. 1797121-52-8

3-Methoxy pce (hydrochloride)

Cat. No.: B594151
CAS No.: 1797121-52-8
M. Wt: 269.81 g/mol
InChI Key: XOBVSMBVWPDJTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy PCE (hydrochloride) involves the reaction of 3-methoxyphenylcyclohexanone with ethylamine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of 3-methoxy PCE (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The final product is purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy PCE (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.

Major Products Formed:

Biological Activity

3-Methoxy PCE (hydrochloride), also known as 3-MeO-PCE, is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds. It is structurally related to phencyclidine (PCP) and methoxetamine, and has garnered attention for its psychoactive properties and potential therapeutic applications. This article explores the biological activity of 3-MeO-PCE, focusing on its pharmacodynamics, receptor interactions, metabolism, and case studies highlighting its effects.

Chemical Structure and Properties

3-MeO-PCE has the molecular formula C15H23ClNC_{15}H_{23}ClN and a molar mass of approximately 233.355 g/mol. Its structure features a methoxy group at the 3-position of the phenyl ring attached to a cyclohexanone moiety, which is characteristic of this class of compounds.

Pharmacodynamics

Receptor Binding Affinity
3-MeO-PCE primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, with a binding affinity (KiK_i) of 61 nM. It also interacts with several other receptors, including:

Receptor TypeKiK_i Value (nM)
NMDA Receptor61
Serotonin Transporter115
Dopamine Transporter743
Alpha-2A Adrenergic Receptor964
Histamine H2 Receptor2097
Sigma-1 Receptor4519
Sigma-2 Receptor525

These interactions suggest that 3-MeO-PCE may exhibit both dissociative and hallucinogenic effects similar to those observed with PCP and ketamine, potentially influencing mood, perception, and cognition.

Metabolism

Recent studies have identified multiple metabolites of 3-MeO-PCE through in vitro experiments using human liver microsomes (HLM). A total of 15 putative metabolites were detected, with metabolic pathways involving phase I reactions such as N-dealkylation and oxidation. Notably, the metabolites M2a and hydroxy-PCA have been proposed as biomarkers for forensic screening.

Summary of Metabolites Identified

Metabolite NameChemical StructurePhase
M2aHydroxy derivativePhase I
M10Target analyte for urine screeningPhase I
M5Potential long-term monitoring analyte in hair samplesPhase II

Biological Effects

Clinical Observations
The psychoactive effects of 3-MeO-PCE are reported to include dissociation, euphoria, and altered sensory perception. However, adverse effects such as hypertension, tachycardia, confusion, and psychosis have also been documented in cases of overdose. A notable case study involved an individual who experienced severe psychotic symptoms after ingesting a high dose (300-500 mg) of the compound.

Case Studies

  • Fatal Intoxication Case
    A forensic analysis reported a fatal intoxication involving 3-MeO-PCE where urine samples indicated the presence of multiple metabolites. The case highlighted the potential risks associated with recreational use and underscored the need for awareness regarding its potency and effects.
  • Therapeutic Exploration
    Emerging research suggests potential therapeutic applications for compounds like 3-MeO-PCE in treating depression and other mood disorders due to their NMDA antagonism. However, comprehensive clinical trials are necessary to establish safety profiles and efficacy.

Properties

IUPAC Name

N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-16-15(10-5-4-6-11-15)13-8-7-9-14(12-13)17-2;/h7-9,12,16H,3-6,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBVSMBVWPDJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797121-52-8
Record name N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797121528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-1-(3-METHOXYPHENYL)CYCLOHEXAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG3XMV97LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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